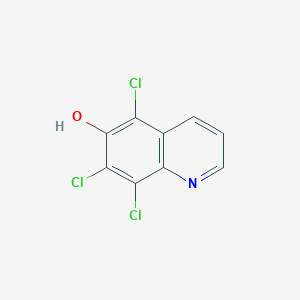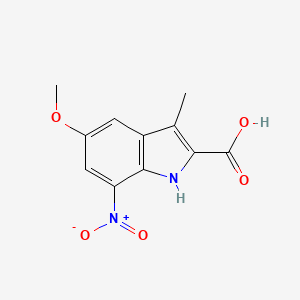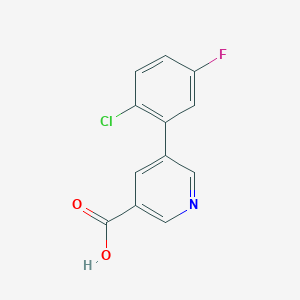![molecular formula C11H19NO5 B11863935 3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
3-Oxa-9-azaspiro[5.5]undecane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-9-azaspiro[5.5]undecane oxalate is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and rigidity, making it a valuable scaffold in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane oxalate typically involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents, making it a potential candidate for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane oxalate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-Oxa-9-azaspiro[5.5]undecane oxalate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane oxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the oxalate group.
3-Oxa-9-azaspiro[5.5]undecane hydrochloride: A hydrochloride salt form with different solubility properties.
Uniqueness
3-Oxa-9-azaspiro[5.5]undecane oxalate stands out due to its oxalate group, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications requiring specific solubility and stability profiles .
Propiedades
Fórmula molecular |
C11H19NO5 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-oxa-9-azaspiro[5.5]undecane;oxalic acid |
InChI |
InChI=1S/C9H17NO.C2H2O4/c1-5-10-6-2-9(1)3-7-11-8-4-9;3-1(4)2(5)6/h10H,1-8H2;(H,3,4)(H,5,6) |
Clave InChI |
CQTCZKODGPGCBV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCOCC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)











